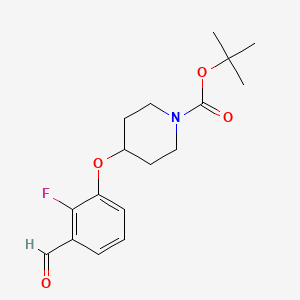![molecular formula C28H38FeNOP+2 B13897478 (2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13897478.png)
(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a chiral organophosphorus compound that features a ferrocene backbone Ferrocene derivatives are known for their stability and unique electronic properties, making them valuable in various fields of chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a substitution reaction, often using a suitable leaving group.
Introduction of the Diphenylphosphino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene can undergo various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ions.
Reduction: The oxazoline ring can be reduced to an amino alcohol.
Substitution: The diphenylphosphino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the diphenylphosphino group under basic conditions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of amino alcohol derivatives.
Substitution: Formation of alkyl or acyl phosphine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique electronic properties make it valuable in the development of conductive materials and sensors.
Biology and Medicine
Drug Development: The chiral nature of the compound can be exploited in the synthesis of enantiomerically pure pharmaceuticals.
Biological Probes: It can be used as a probe to study biological systems due to its stability and reactivity.
Industry
Polymer Chemistry: The compound can be used as a building block in the synthesis of advanced polymers with specific properties.
Electronics: Its electronic properties make it suitable for use in electronic devices and components.
作用机制
The mechanism of action of (2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene involves its interaction with molecular targets through its functional groups. The ferrocene moiety can participate in redox reactions, while the oxazoline and diphenylphosphino groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
相似化合物的比较
Similar Compounds
- (2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- (2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(phenylphosphino)ferrocene
- (2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ruthenocene
Uniqueness
The uniqueness of this compound lies in its combination of a chiral oxazoline ring, a diphenylphosphino group, and a ferrocene backbone. This combination imparts unique electronic, catalytic, and chiral properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C28H38FeNOP+2 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
cyclopentane;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2;/q;;+2/t20?,21-,22?;;/m1../s1 |
InChI 键 |
YOZKXIODSKSAFL-SYVSSIRKSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe+2] |
规范 SMILES |
CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)

![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)

![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)



![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)

![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
